

# 3-Ethoxy-5-hydroxybenzaldehyde chemical properties and reactivity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Ethoxy-5-hydroxybenzaldehyde**

Cat. No.: **B1603605**

[Get Quote](#)

An In-depth Technical Guide to **3-Ethoxy-5-hydroxybenzaldehyde**: Properties, Reactivity, and Applications

## Introduction

**3-Ethoxy-5-hydroxybenzaldehyde** is a synthetically derived aromatic aldehyde that has emerged as a compound of significant interest in the fields of medicinal chemistry, chemical biology, and materials science.<sup>[1]</sup> Characterized by a benzene ring substituted with an aldehyde, a phenolic hydroxyl, and an ethoxy group, its molecular architecture provides a unique combination of reactive sites. This guide offers a comprehensive overview of its chemical properties, reactivity, synthetic pathways, and applications, tailored for researchers and professionals in drug development. The interplay of its functional groups dictates its chemical behavior, making it a valuable and versatile intermediate for the synthesis of complex bioactive molecules and functional materials.<sup>[1]</sup>

## Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in research and synthesis. This section details the key identifiers and properties of **3-Ethoxy-5-hydroxybenzaldehyde**.

## Chemical Identity

The foundational identifiers for **3-Ethoxy-5-hydroxybenzaldehyde** are summarized below, providing unambiguous references for this compound.

| Identifier        | Value                                                           | Source                                  |
|-------------------|-----------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | 3-ethoxy-5-hydroxybenzaldehyde                                  | <a href="#">[2]</a>                     |
| CAS Number        | 951800-15-0                                                     | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>                   | <a href="#">[2]</a>                     |
| Molecular Weight  | 166.17 g/mol                                                    | <a href="#">[2]</a>                     |
| Canonical SMILES  | CCOC1=CC(=CC(=C1)O)C=O                                          | <a href="#">[2]</a>                     |
| InChI             | InChI=1S/C9H10O3/c1-2-12-9-4-7(6-10)3-8(11)5-9/h3-6,11H,2H2,1H3 | <a href="#">[2]</a>                     |
| InChIKey          | ZPFSCROWMOQKNR-UHFFFAOYSA-N                                     | <a href="#">[2]</a>                     |

## Computed Physical Properties

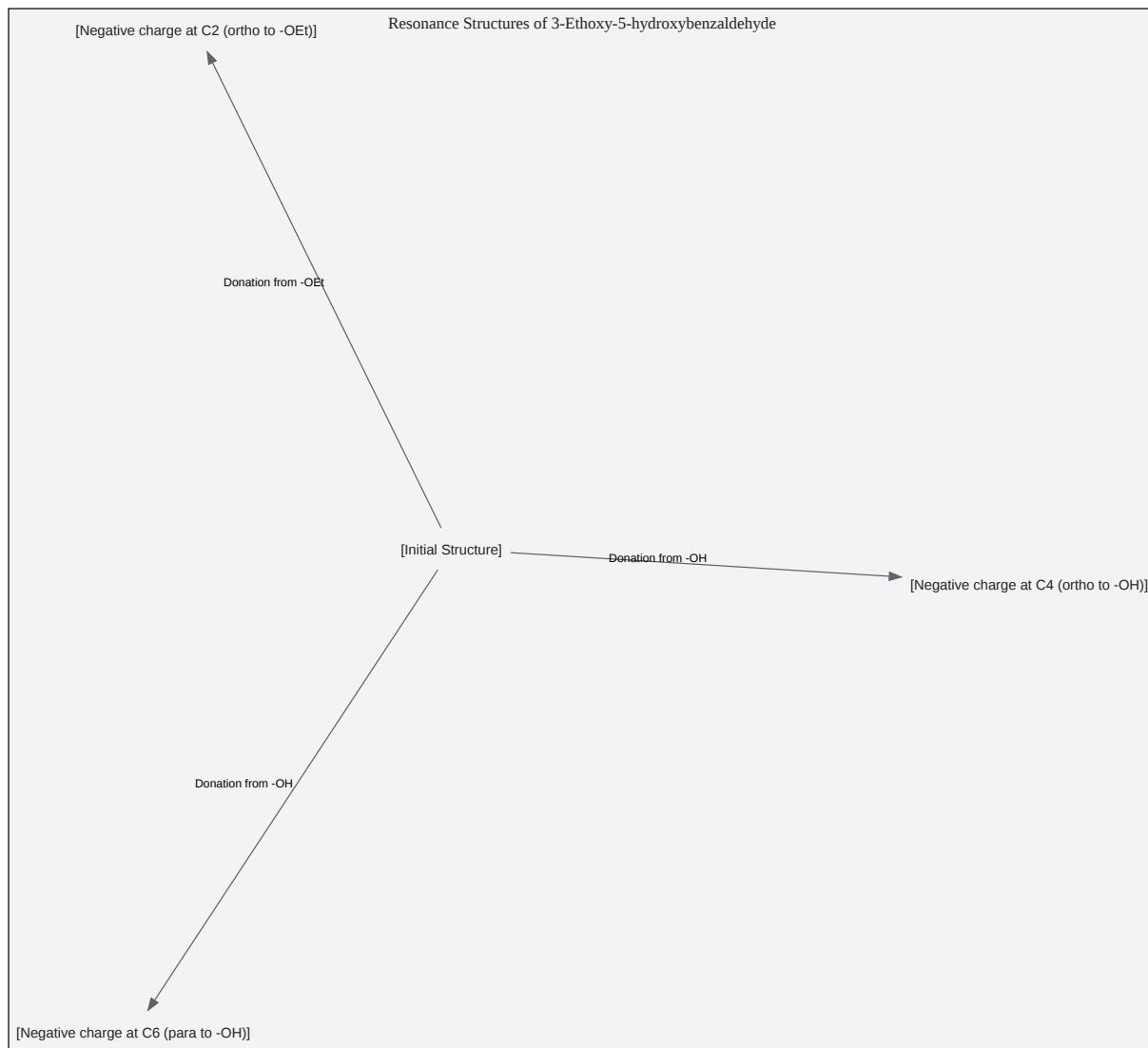
Experimental physical data for **3-Ethoxy-5-hydroxybenzaldehyde** is not extensively documented. The following table presents computed properties that serve as valuable estimates for experimental design.

| Property                | Value               | Source              |
|-------------------------|---------------------|---------------------|
| XLogP3                  | 1.4                 | <a href="#">[2]</a> |
| Polar Surface Area      | 46.5 Å <sup>2</sup> | <a href="#">[2]</a> |
| Hydrogen Bond Donors    | 1                   | <a href="#">[2]</a> |
| Hydrogen Bond Acceptors | 3                   | <a href="#">[2]</a> |
| Rotatable Bond Count    | 3                   | <a href="#">[2]</a> |

## Spectroscopic Profile

The structural features of **3-Ethoxy-5-hydroxybenzaldehyde** give rise to a predictable spectroscopic signature.

- $^1\text{H}$  NMR: The proton nuclear magnetic resonance ( $^1\text{H}$  NMR) spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), aromatic protons (in the range of 6.5-7.5 ppm), the phenolic hydroxyl proton (variable, depending on solvent and concentration), and the ethoxy group protons (a quartet around 4.0 ppm and a triplet around 1.4 ppm).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde at ~190 ppm. Aromatic carbons will appear in the 100-160 ppm region, with those bonded to oxygen appearing further downfield. The two carbons of the ethoxy group will be visible in the aliphatic region.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde at approximately 1680-1700  $\text{cm}^{-1}$ . A broad O-H stretching band from the phenolic group will be present around 3200-3400  $\text{cm}^{-1}$ . C-O stretching from the ether and phenol, and aromatic C-H and C=C stretching bands will also be observable.
- Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight (166.17 g/mol). Common fragmentation patterns would involve the loss of the aldehyde group (CHO) or cleavage of the ethoxy group.


## Part 2: Reactivity and Mechanistic Insights

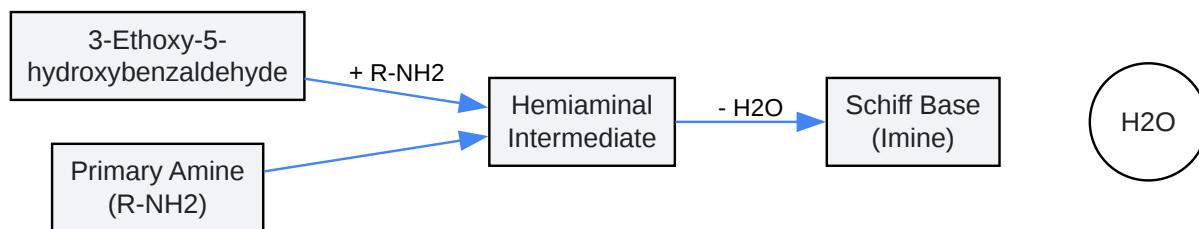
The reactivity of **3-Ethoxy-5-hydroxybenzaldehyde** is governed by its three functional groups and their electronic influence on the aromatic ring.

## Electronic Effects of Substituents

The hydroxyl (-OH) and ethoxy (-OC<sub>2</sub>H<sub>5</sub>) groups are both electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic aromatic substitution.[4] They exert a strong resonance effect (+M) by donating lone-pair electron density into the  $\pi$ -system, and a weaker, deactivating inductive effect (-I) due to the electronegativity of the oxygen atoms.[5][6] The

resonance effect is dominant, leading to an overall increase in the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituents.[\[5\]](#)




[Click to download full resolution via product page](#)

Caption: Resonance donation from -OH and -OEt groups.

## Reactions of the Aldehyde Functional Group

The aldehyde moiety is a primary site of reactivity.[\[7\]](#)

- Oxidation: The aldehyde can be readily oxidized to the corresponding 3-ethoxy-5-hydroxybenzoic acid using common oxidizing agents like potassium permanganate ( $KMnO_4$ ), chromic acid ( $H_2CrO_4$ ), or milder reagents like Tollens' reagent.
- Reduction: The aldehyde can be reduced to 3-ethoxy-5-hydroxybenzyl alcohol. Sodium borohydride ( $NaBH_4$ ) is a suitable reagent for this transformation as it selectively reduces the aldehyde without affecting the aromatic ring.
- Condensation Reactions: This is one of the most significant reaction pathways for this molecule. It readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is crucial for its application in synthesizing bioactive molecules, as these Schiff base derivatives have shown potent antioxidant and anti-inflammatory properties.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for Schiff base formation.

## Reactions of the Phenolic Hydroxyl Group

The phenolic -OH group provides another reactive handle.

- Acidity: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide) to form a sodium phenoxide salt, which is a more potent nucleophile.
- O-Alkylation and O-Acylation: In the presence of a base, the resulting phenoxide can react with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides to form ethers and esters, respectively. These reactions are useful for installing protecting groups or modifying the molecule's biological activity.[7]

## Electrophilic Aromatic Substitution

The strong activating and ortho-, para-directing nature of the hydroxyl and ethoxy groups makes the aromatic ring susceptible to electrophilic attack. The positions ortho and para to these groups (C2, C4, and C6) are electronically enriched. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts alkylation/acylation will preferentially occur at these sites, assuming steric hindrance does not play a prohibitive role.

## Part 3: Synthesis and Purification

While not widely commercialized, **3-Ethoxy-5-hydroxybenzaldehyde** can be prepared using established organic synthesis methodologies.

### Proposed Synthetic Protocol: Formylation of 3-Ethoxyphenol

A logical and efficient route to **3-Ethoxy-5-hydroxybenzaldehyde** is the formylation of 3-ethoxyphenol. The Vilsmeier-Haack reaction is a well-established method for introducing an aldehyde group onto an activated aromatic ring.[8]

Reaction: 3-Ethoxyphenol +  $\text{POCl}_3/\text{DMF} \rightarrow \text{3-Ethoxy-5-hydroxybenzaldehyde}$

Step-by-Step Methodology:

- Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere ( $\text{N}_2$  or  $\text{Ar}$ ), anhydrous N,N-dimethylformamide (DMF) is cooled to  $0^\circ\text{C}$ . Phosphorus oxychloride ( $\text{POCl}_3$ ) is added dropwise with stirring, maintaining the temperature below  $10^\circ\text{C}$ . The mixture is

stirred for an additional 30 minutes at 0°C to form the Vilsmeier reagent (chloromethylene-dimethyliminium chloride).

- **Aromatic Compound Addition:** A solution of 3-ethoxyphenol in a suitable solvent (e.g., dichloromethane) is added dropwise to the Vilsmeier reagent at 0°C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60°C) for several hours to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Hydrolysis (Workup):** The reaction mixture is cooled to 0°C and slowly quenched by the addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral. This step hydrolyzes the iminium intermediate to the final aldehyde product.
- **Extraction and Purification:** The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure **3-Ethoxy-5-hydroxybenzaldehyde**.

Causality of Experimental Choices:

- **Inert Atmosphere:** Prevents moisture from reacting with the highly reactive  $\text{POCl}_3$  and Vilsmeier reagent.
- **Low Temperature Addition:** The formation of the Vilsmeier reagent is exothermic; low temperatures control the reaction rate and prevent side reactions.
- **Aqueous Workup:** The hydrolysis step is essential to convert the intermediate formed after electrophilic attack into the final aldehyde product.

## Part 4: Applications in Research and Development

The unique structural features of **3-Ethoxy-5-hydroxybenzaldehyde** make it a valuable building block in several areas of scientific research.

- Medicinal Chemistry: Its primary application has been as a scaffold in drug discovery. Derivatives, particularly Schiff bases, have demonstrated significant potential as antioxidant and anti-inflammatory agents.<sup>[1]</sup> Furthermore, it has been incorporated into novel hybrid molecules that exhibit potent activity against drug-resistant bacterial strains like methicillin-resistant *Staphylococcus aureus* (MRSA), suggesting a role in developing new antimicrobial therapies.<sup>[1]</sup>
- Chemical Biology and Sensing: Researchers have utilized its structure to design and synthesize fluorescent probes. A probe derived from this compound showed high selectivity for detecting copper ions in living cells, highlighting its utility as a tool for studying metal homeostasis and its role in neurodegenerative diseases.<sup>[1]</sup>

## Conclusion

**3-Ethoxy-5-hydroxybenzaldehyde** is a multifaceted aromatic compound whose value is rooted in the synergistic reactivity of its aldehyde, hydroxyl, and ethoxy functional groups. Its activated aromatic system and the synthetic versatility of its functional groups make it an important intermediate for constructing complex molecular architectures. From developing new therapeutic agents to creating sophisticated molecular sensors, **3-Ethoxy-5-hydroxybenzaldehyde** stands as a compound of considerable promise for future scientific and pharmaceutical advancements.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 951800-15-0(3-Ethoxy-5-hydroxybenzaldehyde) | Kuujia.com [kuujia.com]
- 2. 3-Ethoxy-5-hydroxybenzaldehyde | C9H10O3 | CID 22040226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | RUO | Supplier [benchchem.com]
- 8. nbinno.com [nbino.com]
- To cite this document: BenchChem. [3-Ethoxy-5-hydroxybenzaldehyde chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603605#3-ethoxy-5-hydroxybenzaldehyde-chemical-properties-and-reactivity]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)